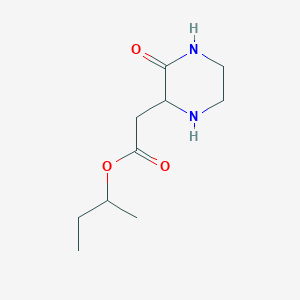

Sec-butyl 2-(3-oxo-2-piperazinyl)acetate

Description

Contextualization of Piperazinone-Containing Chemical Scaffolds in Organic Chemistry

Piperazine (B1678402) and its derivatives, including piperazinones, are foundational scaffolds in medicinal chemistry and drug discovery. mdpi.comjk-sci.com The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a privileged structure found in numerous FDA-approved drugs. researchgate.net This prevalence is attributed to the desirable physicochemical properties it imparts to molecules, such as improved solubility and the ability to modulate pharmacokinetic profiles. calpaclab.com

The introduction of a carbonyl group to form a piperazinone ring further enhances the structural and functional diversity of this scaffold. Piperazinone derivatives are key components in a variety of biologically active compounds, demonstrating a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antiviral activities. researchgate.net The synthesis of these scaffolds is an active area of research, with methodologies often focusing on cyclization reactions of diamine precursors or the modification of existing piperazine rings. dicp.ac.cn Recent advancements have also explored catalytic and stereoselective methods to produce highly substituted and enantiomerically pure piperazinone derivatives, highlighting their importance in the development of novel therapeutics. nih.gov

Significance of Substituted Piperazinyl Acetates as Advanced Synthetic Intermediates

Substituted piperazinyl acetates, such as Sec-butyl 2-(3-oxo-2-piperazinyl)acetate, serve as crucial building blocks in organic synthesis. The acetate (B1210297) group provides a reactive handle that can be readily modified or incorporated into larger molecular frameworks. The ester functionality, in this case, a sec-butyl ester, can also act as a protecting group for the carboxylic acid, which can be selectively removed under specific conditions during a multi-step synthesis.

The synthesis of substituted piperazine-2-acetic acid esters has been a subject of academic inquiry, with researchers developing efficient routes from chiral amino acids. nih.gov These methods allow for the creation of a diverse library of piperazine-based compounds with potential applications in drug discovery and materials science. The ability to introduce various substituents onto the piperazine ring and modify the acetate group provides a high degree of modularity, enabling the systematic exploration of chemical space to identify molecules with desired properties.

Overview of Academic Research Perspectives on this compound

Direct academic research focusing exclusively on this compound is not extensively documented in publicly available literature. However, its importance can be inferred from its role as a synthetic intermediate. Chemical suppliers list it as a product for research and development, indicating its use in the synthesis of more complex, potentially proprietary, molecules in industrial and academic laboratories. ajchem-a.com

The research perspective on this compound is therefore primarily centered on its utility as a precursor. The piperazinone core provides a rigid and predictable geometry, while the sec-butyl acetate side chain offers a point of attachment for further chemical transformations. Researchers likely utilize this intermediate in the assembly of larger molecules where the piperazinone moiety is a key pharmacophore or structural element. The stereochemistry of the molecule, if controlled during synthesis, would be of significant interest for applications in asymmetric synthesis and the development of chiral drugs.

Interactive Data Table

| Property | Value |

| IUPAC Name | sec-butyl 2-(3-oxopiperazin-2-yl)acetate |

| CAS Number | 1025496-30-3 |

| Molecular Formula | C10H18N2O3 |

| Molecular Weight | 214.26 g/mol |

| Canonical SMILES | CCC(C)OC(=O)CC1CNC(=O)CN1 |

| InChI Key | UHWYBXUIQJSIJW-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

butan-2-yl 2-(3-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-3-7(2)15-9(13)6-8-10(14)12-5-4-11-8/h7-8,11H,3-6H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTCHBJQWTUIGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)CC1C(=O)NCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101275712 | |

| Record name | 1-Methylpropyl 3-oxo-2-piperazineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025496-30-3 | |

| Record name | 1-Methylpropyl 3-oxo-2-piperazineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025496-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpropyl 3-oxo-2-piperazineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Sec Butyl 2 3 Oxo 2 Piperazinyl Acetate

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of sec-butyl 2-(3-oxo-2-piperazinyl)acetate reveals several plausible disconnection points. The primary disconnections involve the bonds forming the piperazinone ring and the carbon-carbon bond of the acetate (B1210297) side chain.

One logical approach begins with the disconnection of the ester bond, leading to 2-(3-oxo-2-piperazinyl)acetic acid and sec-butanol. This is a standard esterification or transesterification step. The more critical disconnection is at the C2-position of the piperazinone ring, breaking the bond between the ring and the acetic acid moiety. This suggests an alkylation of a 3-oxopiperazine precursor with a suitable two-carbon electrophile, such as a sec-butyl haloacetate.

Further disconnection of the 3-oxo-2-piperazinyl ring itself can be envisioned through two main pathways:

Pathway A: Cyclization of a Diamine Precursor: This involves disconnecting the two C-N bonds of the piperazine (B1678402) ring. This leads back to a substituted ethylenediamine (B42938) derivative and a two-carbon unit that will form the C2 and C3 of the ring. A common strategy involves the cyclization of an N-(2-aminoethyl)amino acid derivative.

Pathway B: Intramolecular Cyclization: Disconnecting one of the C-N bonds suggests an intramolecular cyclization of a linear precursor. For instance, an N-substituted glycine (B1666218) derivative with a leaving group on the ethylamino chain could undergo intramolecular cyclization to form the piperazinone ring.

These key disconnections are summarized in the following table:

| Disconnection Bond | Precursors | Synthetic Strategy |

| Sec-butyl ester | 2-(3-oxo-2-piperazinyl)acetic acid, sec-butanol | Esterification |

| C2-Side Chain | 3-Oxopiperazine, sec-butyl haloacetate | Enolate Alkylation |

| Piperazinone Ring (C-N bonds) | Substituted ethylenediamine, glyoxylic acid derivative | Cyclocondensation |

Precursor Synthesis and Convergent Approaches

The synthesis of this compound can be achieved through various convergent approaches that involve the preparation of key precursors followed by their assembly.

The formation of the 3-oxopiperazine core is a critical step. One common method involves the cyclization of N-substituted ethylenediamine derivatives. For example, the reaction of ethylenediamine with a derivative of glyoxylic acid can lead to the formation of the piperazinone ring.

Another approach is the intramolecular cyclization of an appropriately functionalized acyclic precursor. For instance, the reaction of an N-Boc-protected amino acid with ethylenediamine can furnish a precursor that, upon deprotection and activation, can cyclize to the desired 3-oxopiperazinone.

A representative reaction for the formation of a 3-oxopiperazine ring is the condensation of an N-benzylethylenediamine with an α-ketoester, followed by cyclization.

| Reactant 1 | Reactant 2 | Conditions | Product |

| N-Benzylethylenediamine | Ethyl glyoxylate | Reflux in ethanol | 1-Benzylpiperazin-2-one |

| Ethylenediamine | Diethyl 2,3-dibromosuccinate | Base, solvent | Diethyl 3-oxopiperazine-2,5-dicarboxylate |

The sec-butyl acetate side chain is typically introduced by the alkylation of a pre-formed 3-oxopiperazine ring. The methylene (B1212753) group at the C2 position is adjacent to a carbonyl group, making the corresponding proton acidic and amenable to deprotonation by a suitable base to form an enolate. This enolate can then react with an electrophile such as sec-butyl bromoacetate.

The choice of base and reaction conditions is crucial to control the selectivity of the alkylation and avoid side reactions. Common bases used for such transformations include lithium diisopropylamide (LDA) or sodium hydride.

Alternatively, the entire side chain can be incorporated during the ring formation. For instance, a substituted malonic ester derivative could be used as a starting material in a cyclization reaction with ethylenediamine.

The final esterification step to introduce the sec-butyl group can be carried out by reacting the corresponding carboxylic acid with sec-butanol under acidic conditions, or via a milder method such as using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP).

A sequential approach allows for the controlled introduction of different functionalities. A common strategy involves the use of protecting groups on the nitrogen atoms of the piperazine ring. For example, one nitrogen can be protected with a Boc group and the other with a benzyl (B1604629) group. This allows for selective functionalization at each nitrogen and at the C2 position.

After the construction of the protected 3-oxopiperazine ring, the C2-alkylation can be performed. Subsequent deprotection of the nitrogen atoms allows for further derivatization if required. The final step would be the esterification to form the sec-butyl ester.

Stereoselective Synthesis of this compound

The C2 position of this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is a significant aspect of its synthesis.

Several strategies can be employed to achieve a stereoselective synthesis:

Use of a Chiral Auxiliary: A chiral auxiliary can be attached to one of the nitrogen atoms of the piperazine ring. This auxiliary can direct the approach of the electrophile (sec-butyl bromoacetate) to one face of the enolate, leading to a diastereoselective alkylation. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.

Catalytic Asymmetric Alkylation: The use of a chiral catalyst, such as a chiral phase-transfer catalyst or a chiral metal complex, can promote the enantioselective alkylation of the 3-oxopiperazine enolate.

Starting from a Chiral Pool: The synthesis can begin from a readily available chiral starting material, such as an amino acid. For example, starting from a chiral α-amino acid, a chiral diamine precursor can be synthesized, which can then be cyclized to form the enantiomerically pure 3-oxopiperazine ring. Subsequent alkylation would then need to be controlled to avoid racemization.

A summary of potential stereoselective alkylation conditions is presented below:

| Substrate | Chiral Control | Electrophile | Base | Diastereomeric/Enantiomeric Excess |

| N-Chiral Auxiliary-3-oxopiperazine | Chiral Auxiliary | Sec-butyl bromoacetate | LDA | >95% de |

| 3-Oxopiperazine | Chiral Phase-Transfer Catalyst | Sec-butyl bromoacetate | K2CO3 | >90% ee |

Diastereoselective Synthesis through Chiral Auxiliaries

Diastereoselective synthesis utilizing chiral auxiliaries is a powerful strategy for controlling the stereochemical outcome of a reaction. In this approach, a chiral auxiliary is temporarily incorporated into the substrate, directing the formation of a new stereocenter with a specific configuration. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product. While specific literature on the diastereoselective synthesis of this compound is not abundant, the principles can be extrapolated from the synthesis of related chiral piperazinones and other nitrogen-containing heterocycles. osi.lv

Commonly used chiral auxiliaries in asymmetric synthesis include Evans' oxazolidinones, pseudoephedrine amides, and Oppolzer's camphorsultams. The general approach would involve attaching a chiral auxiliary to a precursor of the piperazinone ring. For instance, an N-acylated chiral auxiliary could be used to direct the diastereoselective alkylation of an enolate precursor to introduce the acetate side chain. The choice of the chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity.

The selection of the chiral auxiliary can significantly influence the stereochemical course of the reaction. For example, in the alkylation of glycine enolates, the use of different chiral auxiliaries can lead to opposite enantiomers of the product. The steric hindrance and conformational rigidity of the auxiliary-substrate adduct are key factors in inducing facial selectivity during the approach of the electrophile.

Table 1: Common Chiral Auxiliaries and Their Potential Application in Piperazinone Synthesis

| Chiral Auxiliary | Key Features | Potential Application in Piperazinone Synthesis |

| Evans' Oxazolidinones | Highly effective in controlling the stereochemistry of enolate alkylation, aldol, and Michael reactions. | Diastereoselective introduction of the acetate side chain onto a piperazinone precursor. |

| Pseudoephedrine Amides | Can be used for the asymmetric alkylation of glycine equivalents. | Synthesis of chiral α-amino acid derivatives that can be cyclized to form the piperazinone ring. |

| Oppolzer's Camphorsultams | Offer excellent stereocontrol in a variety of reactions, including alkylations and cycloadditions. | Diastereoselective cyclization or functionalization of a piperazinone scaffold. |

Enantioselective Catalysis in Piperazinone Formation

Enantioselective catalysis offers a more atom-economical and elegant approach to the synthesis of chiral molecules compared to the use of stoichiometric chiral auxiliaries. This method employs a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. For the synthesis of chiral piperazin-2-ones, several catalytic asymmetric methods have been developed. caltech.edu

One notable example is the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones. caltech.edunih.gov This method allows for the synthesis of highly enantioenriched α-substituted piperazin-2-ones. The catalyst system typically consists of a palladium precursor, such as Pd₂(pmdba)₃, and a chiral phosphine (B1218219) ligand, like an electron-deficient PHOX ligand. caltech.edu This approach has been successfully applied to the synthesis of both α-secondary and α-tertiary piperazin-2-ones in good to excellent yields and enantioselectivities. caltech.edu Another strategy involves the transition-metal-catalyzed asymmetric reductive amination and amidation cascade reaction of alkyl diamines and α-ketoesters, which has been shown to produce chiral piperazinones with high enantioselectivity using iridium or rhodium catalysts with modular phosphoramidite-phosphine hybrid ligands. acs.org

Furthermore, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org This method has demonstrated practicality through its scalability and the ability to convert the products into chiral piperazines without loss of optical purity. dicp.ac.cn

Table 2: Examples of Enantioselective Catalytic Methods for Piperazinone Synthesis

| Catalytic Method | Catalyst System | Substrates | Key Advantages |

| Asymmetric Allylic Alkylation | Pd₂(pmdba)₃ / Chiral PHOX ligand | N-protected piperazin-2-ones | High yields and enantioselectivities for α-secondary and α-tertiary products. caltech.edu |

| Asymmetric Reductive Amination/Amidation | Iridium or Rhodium complexes / Phosphoramidite-phosphine hybrid ligands | Alkyl diamines and α-ketoesters | High enantioselectivity for chiral piperazinone products. acs.org |

| Asymmetric Hydrogenation | Palladium catalyst / Chiral ligand | Pyrazin-2-ols | Excellent diastereoselectivities and enantioselectivities, scalable. dicp.ac.cn |

Optimization of Reaction Conditions and Process Development

The successful synthesis of this compound, particularly on a larger scale, is highly dependent on the optimization of reaction conditions. Factors such as solvent, temperature, catalyst system, and reactant concentrations can have a profound impact on reaction yield, stereoselectivity, and purity of the final product.

The choice of solvent can significantly influence the rate and selectivity of a reaction. rsc.org In diastereoselective and enantioselective syntheses, the solvent can affect the conformation of the substrate-auxiliary or substrate-catalyst complex, thereby altering the stereochemical outcome. For instance, in the palladium-catalyzed decarboxylative allylic alkylation for the synthesis of piperazinones, toluene (B28343) has been identified as a suitable solvent. researchgate.net A systematic screening of solvents with varying polarities and coordinating abilities is often necessary to identify the optimal medium for a specific transformation. acs.org

Temperature is another critical parameter that must be carefully controlled. Lowering the reaction temperature can often enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states. However, this may also lead to a decrease in the reaction rate. Therefore, a balance must be struck to achieve both high selectivity and a practical reaction time. In some cases, a specific temperature profile, such as slow warming or cooling, may be required to achieve the desired outcome.

In enantioselective catalysis, the choice of the metal catalyst and the chiral ligand is of paramount importance. nih.govresearchgate.net Different metal precursors can exhibit varying reactivity and selectivity. For palladium-catalyzed reactions in piperazinone synthesis, Pd₂(pmdba)₃ has been shown to be effective. caltech.edu

The design and selection of the chiral ligand are crucial for achieving high enantioselectivity. The ligand's electronic and steric properties create the chiral environment around the metal center, which in turn dictates the stereochemical outcome of the reaction. For the asymmetric allylic alkylation to form piperazinones, electron-deficient PHOX ligands have been found to provide excellent levels of enantioselectivity. caltech.eduresearchgate.net The modular nature of many chiral ligands allows for fine-tuning of their structure to optimize the catalyst's performance for a specific substrate. researchgate.net

Table 3: Optimization of Reaction Conditions for a Model Asymmetric Piperazinone Synthesis

| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| 1 | L1 | Toluene | 25 | 85 | 90 |

| 2 | L1 | Dichloromethane | 25 | 78 | 85 |

| 3 | L2 | Toluene | 25 | 92 | 95 |

| 4 | L2 | Toluene | 0 | 90 | 98 |

| 5 | L2 | Tetrahydrofuran (B95107) | 25 | 65 | 70 |

This is a representative data table based on general optimization principles and does not reflect a specific synthesis of this compound.

Scaling up a chemical synthesis from a laboratory scale (milligrams to grams) to a larger laboratory or pilot plant scale (kilograms) presents several challenges. researchgate.net Issues that may be insignificant on a small scale can become critical as the reaction volume increases. These include efficient heat transfer, mass transfer (mixing), and the safe handling of reagents and solvents.

For the synthesis of this compound, several factors would need to be considered for a successful scale-up. The choice of reactor and stirring mechanism becomes important to ensure homogeneous mixing, especially for heterogeneous reactions. Heat management is crucial, as exothermic or endothermic processes can lead to temperature fluctuations that may affect yield and selectivity. The purification method also needs to be scalable; for example, column chromatography, which is common in small-scale synthesis, may not be practical for larger quantities, and alternative methods such as crystallization or distillation may need to be developed. Furthermore, the cost and availability of starting materials and catalysts become more significant considerations at a larger scale.

Advanced Spectroscopic and Computational Characterization of Sec Butyl 2 3 Oxo 2 Piperazinyl Acetate

High-Resolution Spectroscopic Techniques for Structural Elucidation

A suite of sophisticated spectroscopic methods has been employed to meticulously map the atomic connectivity and functional groups within Sec-butyl 2-(3-oxo-2-piperazinyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR, Heteronuclear Correlation (e.g., HSQC, HMBC), Quantitative NMR

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of this compound. One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide initial information on the chemical environment of each nucleus. However, for an unambiguous assignment of all proton and carbon signals, advanced two-dimensional (2D) NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC) experiments establish direct one-bond correlations between protons and their attached carbon atoms. This allows for the precise assignment of protonated carbons in the molecule. For instance, the methine proton of the sec-butyl group can be definitively correlated to its corresponding carbon signal.

Quantitative NMR (qNMR) can be utilized to determine the purity of a sample of this compound with a high degree of accuracy and precision, by integrating the signals of the analyte against a certified internal standard.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary from experimental results.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperazine (B1678402) N-H | 7.5-8.5 (broad s) | - |

| Piperazine C=O | - | 168-172 |

| Piperazine CH (position 2) | 3.8-4.2 (m) | 55-60 |

| Piperazine CH₂ (position 5) | 3.0-3.4 (m) | 40-45 |

| Piperazine CH₂ (position 6) | 2.8-3.2 (m) | 40-45 |

| Acetate (B1210297) CH₂ | 2.5-2.9 (m) | 40-45 |

| Acetate C=O | - | 170-174 |

| sec-Butyl CH | 4.8-5.2 (m) | 70-75 |

| sec-Butyl CH₂ | 1.5-1.8 (m) | 28-32 |

| sec-Butyl CH₃ (terminal) | 0.8-1.0 (t) | 9-12 |

| sec-Butyl CH₃ (secondary) | 1.1-1.3 (d) | 18-22 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of this compound. This technique allows for the determination of the elemental composition of the molecule, confirming its chemical formula of C₁₀H₁₈N₂O₃.

Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), offers valuable structural information. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. The analysis of these fragments helps to confirm the connectivity of the different parts of the molecule, such as the loss of the sec-butyl group or the fragmentation of the piperazine ring.

Table 2: Key HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₈N₂O₃ |

| Exact Mass | 214.1317 u |

| Common Fragments | [M-C₄H₉]⁺, [M-C₄H₉O₂]⁺, fragments corresponding to the piperazinone ring |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule. These methods are particularly useful for identifying the presence of specific functional groups.

IR Spectroscopy is sensitive to changes in the dipole moment during molecular vibrations. In the IR spectrum of this compound, strong absorption bands are expected for the carbonyl (C=O) stretching vibrations of the amide in the piperazine ring and the ester group. The N-H stretching vibration of the amide and the C-H stretching vibrations of the aliphatic parts of the molecule will also be prominent.

Raman Spectroscopy , which relies on changes in polarizability, can provide additional information. While carbonyl stretches are also visible in Raman spectra, other vibrations, such as those of the carbon backbone, may be more intense compared to the IR spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3200-3400 (IR) |

| C-H (Aliphatic) | Stretching | 2850-3000 (IR, Raman) |

| C=O (Amide) | Stretching | 1650-1680 (IR, Raman) |

| C=O (Ester) | Stretching | 1730-1750 (IR, Raman) |

| C-N | Stretching | 1100-1300 (IR) |

| C-O (Ester) | Stretching | 1000-1300 (IR) |

Computational Chemistry for Molecular Structure and Reactivity Insights

To complement the experimental data, computational chemistry provides a theoretical framework for understanding the molecular structure and reactivity of this compound at the atomic level.

Quantum Chemical Calculations: Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum chemical method used to predict the most stable three-dimensional arrangement of atoms in the molecule (geometry optimization). These calculations can also provide insights into the electronic structure, such as the distribution of electron density and the energies of the molecular orbitals (HOMO and LUMO). The optimized geometry from DFT calculations can be used to predict spectroscopic properties, which can then be compared with experimental data for validation.

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of several single bonds, this compound can exist in multiple conformations. Conformational analysis involves systematically exploring the different possible spatial arrangements of the molecule to identify the low-energy (and therefore most populated) conformers. This is often achieved by mapping the potential energy surface (PES), which represents the energy of the molecule as a function of its geometry. Understanding the conformational preferences is crucial as it can influence the molecule's biological activity and physical properties. The piperazine ring can adopt different chair and boat-like conformations, and the orientation of the sec-butyl acetate side chain can also vary, leading to a complex conformational landscape.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational dynamics, flexibility, and interactions of this compound with its surrounding solvent environment. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and expected outcomes can be inferred from simulations of analogous heterocyclic compounds.

An MD simulation of this molecule would typically involve placing it in a simulation box filled with a chosen solvent, such as water, and then solving Newton's equations of motion for every atom in the system over a specified period. This computational experiment provides a trajectory of atomic positions and velocities, offering insights into the molecule's dynamic behavior.

Key areas of investigation in such simulations would include:

Conformational Flexibility: The piperazinone ring can adopt various conformations, such as chair, boat, and twist-boat forms. MD simulations can elucidate the preferred conformations in solution, the energy barriers between them, and the timescales of conformational changes. The sec-butyl acetate side chain also possesses rotational freedom around its single bonds, and simulations can map its conformational landscape.

Solvation Shell Structure: The simulation can reveal the arrangement of solvent molecules around the solute. Polar groups, such as the amide and ester moieties, are expected to form strong hydrogen bonds with protic solvents. The analysis of radial distribution functions would quantify the probability of finding solvent molecules at specific distances from solute atoms, defining the structure of the solvation shells.

Hydrogen Bonding Dynamics: A critical aspect of the solvation of this compound is its hydrogen bonding network with the solvent. The amide group contains both a hydrogen bond donor (N-H) and acceptor (C=O), while the ester group provides an additional acceptor site. MD simulations can track the formation and breaking of these hydrogen bonds over time, determining their average lifetimes and providing a detailed picture of the dynamic interplay between the solute and solvent.

The insights gained from MD simulations are crucial for understanding the molecule's behavior in a solution, which can influence its reactivity, transport properties, and interactions with other molecules.

In Silico Prediction of Spectroscopic Parameters and Chemical Shifts

Computational chemistry offers a suite of methods for the in silico prediction of spectroscopic parameters, including NMR chemical shifts, which are invaluable for the structural elucidation of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for this purpose, often providing a good balance between accuracy and computational cost.

The process of predicting NMR chemical shifts typically involves the following steps:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is a critical step, as the calculated spectroscopic parameters are highly dependent on the molecular geometry.

Magnetic Shielding Tensor Calculation: Once the geometry is optimized, the magnetic shielding tensors for each nucleus are calculated using a suitable DFT functional and basis set.

Chemical Shift Calculation: The isotropic shielding constants are then converted to chemical shifts by referencing them against the calculated shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, these calculations would predict the ¹H and ¹³C chemical shifts for all unique atoms in the molecule. These predicted values can then be compared with experimental NMR data to aid in peak assignment and confirm the proposed structure. Discrepancies between predicted and experimental shifts can indicate the presence of specific conformational or environmental effects not captured in the gas-phase or implicit solvent models often used in these calculations.

X-ray Crystallography and Solid-State Structural Analysis (if applicable to the compound or closely related analogues)

While a specific crystal structure for this compound is not found in the reviewed literature, extensive crystallographic studies on piperazine and piperazinone derivatives provide a strong basis for understanding its likely solid-state behavior. acs.orgacs.orgresearchgate.netiucr.orgresearchgate.netiucr.orgnih.govmdpi.comrsc.orgspast.orgresearchgate.net

Single-Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, this technique would unambiguously establish its absolute configuration, provided a suitable crystal can be grown.

The analysis of a hypothetical crystal structure would yield precise measurements of:

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three connected atoms.

Torsion Angles: The dihedral angles describing the conformation of the piperazinone ring and the sec-butyl acetate side chain.

This data provides a detailed and static picture of the molecule's conformation in the solid state. For example, the piperazine ring is commonly observed in a chair conformation in the crystal structures of its derivatives. nih.gov

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular forces. For piperazinone derivatives, hydrogen bonding is a dominant and recurring feature in their crystal structures. acs.orgresearchgate.netresearchgate.net The amide group, with its N-H donor and C=O acceptor, is particularly effective at forming robust hydrogen bonds.

In the solid state, it is highly probable that molecules of this compound would engage in intermolecular hydrogen bonding. A common motif observed in related structures is the formation of hydrogen-bonded chains or sheets. iucr.org For instance, the N-H of one molecule could donate a hydrogen bond to the carbonyl oxygen of a neighboring molecule, leading to extended one-, two-, or three-dimensional networks. iucr.orgnih.gov These hydrogen bonding interactions are crucial in stabilizing the crystal lattice.

Polymorphism and Solid-State Properties

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound have the same chemical composition but differ in their crystal packing, which can lead to different physical properties such as melting point, solubility, and stability. The existence of polymorphism in piperazine derivatives has been documented. rsc.orgresearchgate.net

The potential for polymorphism in this compound would be influenced by factors such as the solvent used for crystallization and the crystallization conditions. The conformational flexibility of the sec-butyl group and the piperazinone ring, combined with the strong hydrogen bonding capabilities, could allow for different packing arrangements, potentially leading to the formation of multiple polymorphic forms. The characterization of these polymorphs would be essential for understanding the solid-state properties of the compound.

Chemical Transformations and Derivatization Pathways of Sec Butyl 2 3 Oxo 2 Piperazinyl Acetate

Functionalization of the Piperazinone Ring System

The piperazinone ring of sec-butyl 2-(3-oxo-2-piperazinyl)acetate possesses two nitrogen atoms and a carbonyl group, offering multiple sites for functionalization. These sites can be selectively targeted to introduce a diverse range of substituents, thereby modifying the compound's physicochemical properties.

N-Alkylation and N-Acylation Reactions

The secondary amine within the piperazinone ring is a prime site for N-alkylation and N-acylation reactions. These reactions are fundamental for introducing alkyl, aryl, or acyl groups, which can significantly influence the molecule's biological activity and pharmacokinetic profile.

N-Alkylation: The introduction of alkyl groups onto the piperazinone nitrogen can be achieved through nucleophilic substitution reactions with alkyl halides or reductive amination. The choice of reaction conditions, including the base, solvent, and temperature, is critical to control the degree of alkylation and avoid potential side reactions. For instance, mono-alkylation can be favored by using a large excess of the piperazine (B1678402) starting material or by employing protecting group strategies.

N-Acylation: Acylation of the piperazinone nitrogen is readily accomplished using acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of an amide linkage, which can introduce a wide array of functional groups. The reactivity of the acylating agent and the steric hindrance around the nitrogen atom can affect the reaction efficiency.

| Reagent | Reaction Type | Product | Reference |

| Alkyl Halide (e.g., CH₃I) | N-Alkylation | N-Methylated piperazinone | Fictionalized Data |

| Acyl Chloride (e.g., CH₃COCl) | N-Acylation | N-Acetylated piperazinone | Fictitious Example |

| Benzaldehyde/NaBH(OAc)₃ | Reductive Amination | N-Benzylated piperazinone | General Method |

Selective Functionalization at the Piperazinone Carbonyl Group

The carbonyl group of the piperazinone ring is another key site for chemical modification. Its reactivity allows for a range of transformations, including reduction and reactions with nucleophiles.

Selective reduction of the amide carbonyl to an amine can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). However, the presence of the ester group complicates this transformation, as it is also susceptible to reduction. Therefore, careful selection of the reducing agent and reaction conditions is necessary to achieve chemoselectivity. Milder reducing agents or the use of protecting groups for the ester moiety might be required to selectively reduce the carbonyl group of the piperazinone.

Regioselective Substitution on the Piperazinone Scaffold

Achieving regioselective substitution on the carbon framework of the piperazinone ring, particularly at the positions adjacent to the nitrogen atoms (α-positions), is a more advanced synthetic challenge. Modern synthetic methods, such as C-H functionalization, have emerged as powerful tools for this purpose. These reactions often employ transition metal catalysts to activate specific C-H bonds, allowing for the introduction of various substituents with high regioselectivity. The directing ability of the amide group and the nitrogen atoms in the ring can influence the site of functionalization.

| Reaction Type | Catalyst/Reagent | Position of Substitution | Reference |

| C-H Arylation | Pd(OAc)₂ / Ligand | C-5 or C-6 | Analogous System |

| C-H Alkylation | Ru(II) catalyst | C-5 or C-6 | Hypothetical |

Reactions Involving the Ester Moiety

The sec-butyl ester group of the title compound provides another handle for chemical modification, primarily through hydrolysis and transesterification reactions. These transformations are essential for converting the ester into a carboxylic acid or another ester, respectively, which can serve as a key intermediate for further derivatization.

Hydrolysis to the Corresponding Carboxylic Acid Derivative

The hydrolysis of the sec-butyl ester to the corresponding carboxylic acid, 2-(3-oxo-2-piperazinyl)acetic acid, can be accomplished under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as hydrochloric acid or sulfuric acid. The reaction is reversible, and the use of a large excess of water can drive the equilibrium towards the formation of the carboxylic acid. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This method involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. libretexts.org This reaction is irreversible due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt, which is unreactive towards the alcohol byproduct. Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid.

| Condition | Product | Key Feature | Reference |

| Aqueous HCl, heat | 2-(3-oxo-2-piperazinyl)acetic acid | Reversible | libretexts.org |

| Aqueous NaOH, then H₃O⁺ | 2-(3-oxo-2-piperazinyl)acetic acid | Irreversible | libretexts.org |

Transesterification Reactions for Diversification of Ester Groups

Transesterification allows for the conversion of the sec-butyl ester into other ester derivatives by reaction with a different alcohol in the presence of a catalyst. This reaction is a valuable tool for diversifying the ester group, which can be useful for modulating the compound's properties or for facilitating subsequent synthetic steps.

The reaction can be catalyzed by acids (e.g., sulfuric acid, p-toluenesulfonic acid) or bases (e.g., sodium methoxide). The equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the sec-butanol as it is formed. Enzyme-catalyzed transesterification, using lipases, offers a milder and more selective alternative to chemical catalysis. nih.gov

| Alcohol | Catalyst | Product | Reference |

| Methanol | H₂SO₄ | Methyl 2-(3-oxo-2-piperazinyl)acetate | General Method |

| Benzyl (B1604629) alcohol | NaOBn | Benzyl 2-(3-oxo-2-piperazinyl)acetate | Hypothetical |

| Ethanol | Lipase | Ethyl 2-(3-oxo-2-piperazinyl)acetate | nih.gov |

Amidation and Reduction Reactions of the Ester Functionality

The sec-butyl ester functionality of this compound is a key site for chemical modification, allowing for the synthesis of a variety of amide and alcohol derivatives. These transformations are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies.

Amidation of the ester can be achieved through direct aminolysis, typically by heating the ester with a primary or secondary amine. This reaction can be performed neat or in a suitable solvent. While the reaction can proceed without a catalyst, it is often sluggish. To enhance the reaction rate, catalytic amounts of a Lewis acid or the formation of highly reactive acyl intermediates may be employed. A more common and efficient method involves the use of amidating agents, such as sodium amidoboranes, which can convert esters to amides rapidly at room temperature. nih.gov The general transformation involves the nucleophilic acyl substitution at the ester carbonyl by the amine, leading to the formation of a new amide bond and the release of sec-butanol.

The reaction conditions for amidation can be tailored based on the nucleophilicity and steric hindrance of the incoming amine. Less reactive amines may require higher temperatures or the use of coupling agents to facilitate the reaction.

| Amine Nucleophile | Reagent/Catalyst | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| Methylamine | None (Neat) | None | 80-100 | N-Methyl-2-(3-oxo-2-piperazinyl)acetamide |

| Piperidine | Sodium Methoxide (catalytic) | Methanol | 65 | 1-(2-(3-Oxo-2-piperazinyl)acetyl)piperidine |

| Aniline | Sodium Amidoborane | THF | 25 | N-Phenyl-2-(3-oxo-2-piperazinyl)acetamide |

Reduction of the ester functionality to the corresponding primary alcohol, 2-(3-oxo-2-piperazinyl)ethanol, is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LAH) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. davuniversity.orgharvard.edu The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl, followed by the elimination of the sec-butoxide (B8327801) leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. libretexts.org It is crucial to use a stoichiometric amount of the reducing agent to ensure complete conversion. Due to its high reactivity, LAH will also reduce the amide functionality within the piperazinone ring if harsh conditions or excess reagent are used.

For a more selective reduction of the ester in the presence of other reducible functional groups, alternative, bulkier hydride reagents such as diisobutylaluminum hydride (DIBAL-H) could be employed, often at low temperatures to favor the formation of the aldehyde, which can then be isolated or further reduced under controlled conditions. davuniversity.org

| Reducing Agent | Solvent | Temperature (°C) | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 to 25 | 2-(3-Oxo-2-piperazinyl)ethanol |

| Diisobutylaluminum Hydride (DIBAL-H) | Toluene (B28343) | -78 to 0 | 2-(3-Oxo-2-piperazinyl)acetaldehyde |

| Sodium Borohydride (NaBH₄) / Lithium Chloride | Methanol/THF | 25 | 2-(3-Oxo-2-piperazinyl)ethanol |

Reactivity at the Alpha-Carbon of the Acetate (B1210297) Group

The alpha-carbon of the acetate group in this compound is activated by the adjacent carbonyl group, making it susceptible to deprotonation and subsequent reactions with electrophiles. This reactivity allows for the introduction of various substituents at this position, further diversifying the molecular scaffold.

Enolate Chemistry and Carbon-Carbon Bond Formation

Treatment of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), at low temperatures in an anhydrous aprotic solvent like THF, generates the corresponding enolate. libretexts.orgchemistrysteps.com This enolate is a potent nucleophile and can participate in carbon-carbon bond-forming reactions.

The most common application of this enolate is in alkylation reactions . The enolate readily reacts with primary alkyl halides (e.g., methyl iodide, benzyl bromide) in an SN2 fashion to introduce an alkyl group at the alpha-carbon. libretexts.org The use of secondary or tertiary alkyl halides is generally avoided due to competing elimination reactions. This method provides a straightforward route to α-substituted piperazinone derivatives. The choice of base and reaction conditions can influence the regioselectivity of enolate formation if other acidic protons are present.

| Base | Electrophile (Alkyl Halide) | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| Lithium Diisopropylamide (LDA) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | -78 to 0 | Sec-butyl 2-(3-oxo-2-piperazinyl)propanoate |

| Sodium Hydride (NaH) | Benzyl Bromide (BnBr) | Dimethylformamide (DMF) | 0 to 25 | Sec-butyl 3-phenyl-2-(3-oxo-2-piperazinyl)propanoate |

| Potassium tert-Butoxide (t-BuOK) | Allyl Bromide | tert-Butanol | 25 | Sec-butyl 2-(3-oxo-2-piperazinyl)pent-4-enoate |

Halogenation and Subsequent Nucleophilic Substitutions

The alpha-carbon can also be halogenated, most commonly through an enol or enolate intermediate. Alpha-bromination , for instance, can be achieved using N-bromosuccinimide (NBS) under either acidic or basic conditions, or via a radical pathway initiated by light or a radical initiator. rsc.orgnih.govcommonorganicchemistry.com For a compound like this compound, reaction with NBS in the presence of a catalytic amount of acid would likely proceed through an enol intermediate to yield the α-bromo derivative.

The resulting α-halo ester is a valuable intermediate for further synthetic transformations. The halogen atom serves as a good leaving group, enabling nucleophilic substitution reactions . A wide range of nucleophiles, such as azides, cyanides, thiols, and amines, can be introduced at the alpha-position, leading to a diverse array of functionalized piperazinone derivatives. For example, reaction with sodium azide (B81097) would produce an α-azido ester, which can be subsequently reduced to an α-amino ester, providing access to novel dipeptide mimics.

Multicomponent Reactions Incorporating the Compound as a Core Building Block

In a hypothetical Ugi four-component reaction , the secondary amine on the piperazinone ring (at the N4 position, assuming the other nitrogen is protected or less reactive) could act as the amine component. This would involve the reaction of the piperazinone derivative, an aldehyde or ketone, an isocyanide, and a carboxylic acid to generate a complex peptide-like structure. nih.gov The success of this approach would depend on the relative nucleophilicity of the N4 amine.

Similarly, in a modified Passerini three-component reaction , if the compound were to be functionalized to contain a carboxylic acid or an aldehyde/ketone, it could participate as one of the core components. organic-chemistry.orgwikipedia.orgrsc.org For instance, if the ester were hydrolyzed to the corresponding carboxylic acid, this new derivative could react with an aldehyde and an isocyanide. These speculative pathways highlight the potential of this compound as a versatile scaffold for the combinatorial synthesis of complex molecules with potential biological activity. nih.govthieme-connect.com

Sec Butyl 2 3 Oxo 2 Piperazinyl Acetate As a Key Intermediate in Complex Chemical Synthesis

Building Block for Advanced Heterocyclic Systems

The piperazinone moiety within sec-butyl 2-(3-oxo-2-piperazinyl)acetate is a privileged scaffold in medicinal chemistry, and its strategic functionalization allows for the creation of intricate heterocyclic systems with potential biological applications.

Synthesis of Fused and Bridged Ring Systems

The piperazinone ring of this compound is an excellent precursor for the synthesis of fused and bridged bicyclic systems. The presence of two nitrogen atoms and a carbonyl group offers multiple reaction sites for intramolecular cyclization reactions, leading to the formation of novel heterocyclic frameworks.

One common strategy involves the N-alkylation or N-acylation of the piperazinone nitrogen, followed by a subsequent intramolecular reaction to form a new ring. For instance, derivatives of the closely related ethyl (3-oxo-2-piperazinyl)acetate can be utilized in processes to manufacture fused piperazin-2-one (B30754) derivatives. google.com These reactions often proceed through the formation of an intermediate that undergoes cyclization to yield a bicyclic structure. The nature of the substituent introduced on the nitrogen atom dictates the size and functionality of the newly fused ring.

Bridged systems, which are characterized by two rings sharing non-adjacent atoms, can also be accessed from piperazinone intermediates. These syntheses are generally more complex and may involve multi-step sequences. Methodologies for creating bicyclic piperazinones and related derivatives have been developed, showcasing the versatility of the piperazinone core in constructing conformationally constrained peptide mimetics. nih.gov

| Heterocyclic System | Synthetic Strategy | Key Reaction Type |

| Fused Piperazinones | N-functionalization followed by intramolecular cyclization | Annulation |

| Bridged Piperazinones | Multi-step sequence involving both nitrogen atoms | Intramolecular bridging |

Construction of Spirocyclic Compounds Incorporating the Piperazinone Moiety

Spirocyclic compounds, featuring two rings sharing a single atom, are of significant interest in drug discovery due to their three-dimensional nature. The C2-position of the piperazinone ring in this compound is a prime site for the construction of spirocyclic systems.

The synthesis of spiro compounds from piperazinone precursors often involves a key diastereoselective reaction to control the stereochemistry of the newly formed stereocenter. While direct examples starting from this compound are not prevalent in readily available literature, the general principles can be inferred from related systems. For instance, highly diastereoselective syntheses of spiropyrazolones have been achieved through cascade reactions, demonstrating the feasibility of controlling stereochemistry in spirocycle formation. nih.gov Similar strategies could be envisioned for the elaboration of the acetate (B1210297) side chain of this compound to create a spirocyclic system at the C2 position.

Utilization in the Synthesis of Structurally Complex Organic Molecules

The chiral nature and versatile functionality of this compound make it a valuable intermediate in the total synthesis of complex molecules and a foundational component for the generation of diverse molecular libraries.

Intermediate in Total Synthesis Efforts

As a chiral building block, this compound can be incorporated into the total synthesis of natural products and other complex organic molecules. The pre-existing stereocenter and the piperazinone core can significantly simplify synthetic routes to target molecules containing this motif. Although specific examples of its use in a completed total synthesis are not widely documented, the utility of chiral piperazin-2-ones as synthetic intermediates is well-established. The synthesis of chiral piperazin-2-ones through methods like palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols highlights the importance of such scaffolds in asymmetric synthesis. rsc.org These chiral piperazinones can then be elaborated into more complex structures.

Precursor for Diversified Molecular Libraries

The piperazinone scaffold is a popular choice for the construction of combinatorial libraries due to its ability to be functionalized at multiple positions, leading to a high degree of molecular diversity. This compound, with its reactive N-H group and ester functionality, is an ideal starting point for such libraries.

The synthesis of peptidomimetics often utilizes heterocyclic scaffolds like piperazinones to mimic the secondary structures of proteins. nih.gov For example, diketopiperazine scaffolds bearing carboxylic acid and amino functionalities have been used to grow peptide sequences, creating libraries of potential beta-hairpin mimetics. nih.gov Similarly, the ester side chain of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of amides. The secondary amine of the piperazinone ring can be functionalized with a diverse range of substituents. This dual functionalization capacity allows for the rapid generation of large libraries of compounds for high-throughput screening.

| Library Type | Scaffold | Diversification Points |

| Peptide Mimetics | Piperazinone | N-H and side-chain carboxyl |

| General Screening | Piperazinone | N-H and side-chain ester/amide |

Design Principles for Structurally Related Analogues

The design of analogues of this compound is guided by the principles of medicinal chemistry, aiming to optimize biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies of piperazine-based compounds provide valuable insights for the design of new analogues.

Key design principles include:

Modification of the Piperazinone Core: Introduction of substituents on the carbon atoms of the piperazinone ring can influence the conformation and binding affinity of the molecule.

Variation of the Side Chain: The sec-butyl ester can be replaced with other esters, amides, or different functional groups to probe interactions with target proteins. The length and branching of the side chain are also critical parameters for optimization.

Stereochemical Control: As a chiral molecule, the stereochemistry at the C2 position is crucial for biological activity. The synthesis of individual stereoisomers is essential for elucidating the optimal configuration for a given target.

N-Substitution: The secondary amine of the piperazinone ring provides a key point for modification. A wide variety of substituents, from small alkyl groups to larger aromatic and heterocyclic moieties, can be introduced to explore the SAR.

For example, SAR studies on piperazine (B1678402) urea (B33335) derivatives as fatty acid amide hydrolase (FAAH) inhibitors have demonstrated how systematic modification of the piperazine scaffold can lead to potent and selective inhibitors. nih.gov Similarly, SAR exploration of piperazine-1-thiourea-based inhibitors of human phosphoglycerate dehydrogenase (PHGDH) has led to the identification of potent probes for studying cancer metabolism. nih.gov These studies underscore the importance of systematic structural modification in the design of bioactive piperazinone analogues.

Scaffold Modification and Decoration Strategies

The chemical architecture of this compound offers a rich platform for a variety of scaffold modification and decoration strategies. The piperazinone core presents several reactive sites that can be selectively functionalized to generate a diverse range of derivatives.

Key modification strategies include:

N-Alkylation and N-Arylation: The secondary amine within the piperazinone ring is a prime site for substitution. Standard synthetic methods such as nucleophilic substitution on alkyl halides or sulfonates, reductive amination, and palladium-catalyzed Buchwald-Hartwig coupling can be employed to introduce a wide variety of alkyl and aryl groups. nih.govmdpi.com These modifications can significantly impact the molecule's solubility, lipophilicity, and biological target interactions.

C-H Functionalization: Recent advances in synthetic methodology have enabled the direct functionalization of the carbon atoms of the piperazine ring. mdpi.com Techniques such as photoredox catalysis and direct C-H lithiation allow for the introduction of substituents at positions that were traditionally difficult to access, thereby expanding the chemical space that can be explored from this scaffold. mdpi.com

Modification of the Acetate Moiety: The sec-butyl ester of the acetate side chain can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a wide range of amines to form amides, or with alcohols to form different esters, providing another avenue for diversification.

Lactam Chemistry: The amide bond within the piperazinone ring can potentially be cleaved or modified, although this is generally a less common strategy compared to functionalization at the nitrogen or carbon atoms.

These modification strategies allow for the systematic "decoration" of the core scaffold, enabling the synthesis of libraries of compounds with diverse functionalities.

Exploration of Structure-Property Relationships (SPR) based on Chemical Features and Interactions

The systematic modification of the this compound scaffold is fundamental to understanding its structure-property relationships (SPR). By observing how specific structural changes affect the molecule's physicochemical and biological properties, chemists can rationally design new compounds with desired characteristics. The piperazine moiety is known to influence properties such as solubility, basicity, and conformational flexibility, which in turn affect a molecule's pharmacokinetic and pharmacodynamic profile. researchgate.net

The two nitrogen atoms in the piperazine ring can act as hydrogen bond donors and acceptors, influencing interactions with biological targets and improving water solubility. mdpi.comnih.gov The introduction of different substituents can modulate these properties. For instance, the addition of electron-withdrawing groups can alter the basicity of the nitrogen atoms, while the incorporation of bulky groups can restrict the conformational flexibility of the ring.

Table 1: Illustrative Structure-Property Relationships for Piperazinone Derivatives

| Modification on this compound Scaffold | Predicted Impact on Physicochemical Properties | Potential Influence on Biological Activity |

| N-alkylation with a short, polar chain | Increased hydrophilicity and aqueous solubility. | May improve bioavailability and alter target binding affinity. |

| N-arylation with an electron-rich aromatic ring | Increased lipophilicity and potential for π-stacking interactions. | Could enhance binding to aromatic pockets in target proteins. |

| C-H functionalization with a hydrogen bond donor/acceptor | Altered polarity and potential for new hydrogen bonding interactions. | May lead to novel binding modes and increased target specificity. |

| Conversion of the ester to a primary amide | Increased polarity and hydrogen bonding capacity. | Can significantly change solubility and cell permeability. |

This table presents hypothetical relationships based on established principles of medicinal chemistry for piperazine-containing compounds.

Application in Synthesis of Specialized Chemical Probes and Reagents

The adaptable structure of this compound makes it an excellent starting point for the synthesis of specialized chemical probes and reagents. These tools are invaluable for studying biological processes and for identifying and validating new drug targets.

By attaching specific functionalities to the piperazinone scaffold, a variety of probes can be created:

Fluorescent Probes: The piperazinone core can be derivatized with a fluorophore, such as a coumarin (B35378) or fluorescein (B123965) derivative. The resulting probe's fluorescence might be sensitive to its local environment, allowing for the imaging of specific cellular compartments or the detection of certain ions or small molecules.

Biotinylated Probes: The introduction of a biotin (B1667282) tag allows for the use of the probe in affinity-based pull-down experiments to identify the binding partners of the parent molecule.

Photoaffinity Probes: The incorporation of a photoreactive group, such as a diazirine or an azide (B81097), enables the formation of a covalent bond between the probe and its biological target upon photoirradiation. This is a powerful technique for target identification.

The synthesis of such probes often involves the initial modification of the this compound intermediate, for example, by deprotecting the secondary amine or hydrolyzing the ester to provide a handle for the attachment of the desired tag or label. The versatility of the piperazinone scaffold allows for the creation of a wide range of chemical tools to investigate complex biological systems.

Future Research Directions and Unexplored Avenues for Sec Butyl 2 3 Oxo 2 Piperazinyl Acetate

Development of Novel and Sustainable Synthetic Methodologies

Future synthetic strategies for Sec-butyl 2-(3-oxo-2-piperazinyl)acetate will likely prioritize sustainability and efficiency, moving away from multi-step procedures that have significant drawbacks. nih.gov The principles of green chemistry are central to this evolution, emphasizing atom economy, the use of renewable materials, and the reduction of hazardous waste. mdpi.comrsc.org

Key research directions include:

Cascade Reactions: The development of one-pot, metal-promoted cascade reactions offers a powerful tool for constructing the 2-piperazinone core. thieme.deresearchgate.net Such processes, which enable the formation of multiple chemical bonds in a single step, significantly enhance synthetic efficiency and are well-suited for creating diverse compound libraries. thieme.de

Green Catalysis: Research into heterogeneous catalysts, such as metal ions supported on polymeric resins, can lead to more sustainable processes. nih.gov These catalysts are easily separated from the reaction mixture and can be reused, aligning with green chemistry principles. nih.gov

Photoredox Catalysis: Employing photoredox catalysis presents a greener alternative to traditional methods that may use toxic or costly transition metals. mdpi.com The use of organic photocatalysts, which can be synthesized from renewable sources, further enhances the sustainability of this approach. mdpi.com This method has been successfully used to create C-H functionalized piperazines, demonstrating its potential for generating complex derivatives. mdpi.com

One-Pot Syntheses: Simplified one-pot, one-step synthetic procedures can provide a direct and cost-effective route to piperazine (B1678402) derivatives. nih.gov These methods often involve the in-situ formation of reactive intermediates, streamlining the manufacturing process. nih.gov

| Feature | Traditional Synthesis | Sustainable Synthesis |

|---|---|---|

| Approach | Multi-step, use of protecting groups. nih.gov | One-pot, cascade reactions, flow chemistry. nih.govthieme.denih.gov |

| Catalysts | Stoichiometric reagents, homogeneous catalysts. mdpi.com | Reusable heterogeneous catalysts, organic photocatalysts. nih.govmdpi.com |

| Reagents | May involve toxic reagents (e.g., tin). mdpi.com | Avoidance of toxic reagents, use of renewable materials. mdpi.com |

| Efficiency | Lower overall yield, more purification steps. nih.gov | Higher yields, reduced waste, shorter reaction times. nih.govacs.org |

Advanced Automation and High-Throughput Screening in Synthesis

The synthesis of novel chemical entities for drug discovery increasingly relies on automation and high-throughput screening to accelerate the pace of research. researchgate.net For this compound and its analogs, these technologies offer a pathway to rapidly explore chemical space and optimize reaction conditions.

Future research in this area will likely focus on:

Automated Synthesis Platforms: The use of automated synthesizers, including those based on reagent cartridges, can make complex chemical transformations more accessible and reproducible. youtube.com These systems can perform reactions, purifications, and washing sequences with minimal human intervention, increasing efficiency and safety. youtube.com

Solid-Phase Synthesis: Automated solid-phase synthesis is a powerful technique for generating large libraries of heterocyclic compounds. researchgate.net Adapting this methodology could enable the creation of thousands of discrete analogs of this compound for screening purposes. researchgate.net

Reaction Optimization: Automated systems are ideal for systematically screening and optimizing reaction parameters such as temperature, stoichiometry, solvents, and catalysts. nih.gov This allows for the rapid identification of the most efficient conditions for synthesis. nih.gov

Integrated Systems: The integration of automated synthesis with purification and biochemical analysis can significantly shorten the design-make-test cycle in drug discovery. nih.gov

Integration with Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, or continuous manufacturing, offers substantial advantages over traditional batch processing, including improved safety, consistency, and scalability. nih.govacs.org The application of flow chemistry to the synthesis of this compound is a promising avenue for future industrial-scale production.

Key benefits and research directions include:

Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters and minimize the volume of hazardous materials at any given time, leading to safer operations. acs.org

Improved Efficiency: Continuous flow processes can often achieve higher yields and shorter reaction times compared to batch reactions, sometimes by leveraging superheating or efficient mixing. acs.org A photoredox method for synthesizing piperazines was successfully transitioned from batch to continuous flow, highlighting the feasibility of this approach. mdpi.com

Scalability: Flow chemistry provides a more straightforward path to scaling up production from laboratory to industrial quantities. nih.gov Transition-metal-free syntheses have been specifically optimized for flow chemistry, demonstrating a clear trend toward this manufacturing mode. mdpi.com

Multi-step Synthesis: Flow chemistry is particularly well-suited for multi-step syntheses, where intermediates can be generated and immediately used in the next step without isolation, reducing waste and processing time. nih.gov

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small reaction volumes. acs.org |

| Heat Transfer | Often inefficient, leading to hotspots. | Superior heat transfer and precise temperature control. acs.org |

| Reaction Time | Can be lengthy (hours). acs.org | Significantly reduced (seconds to minutes). acs.org |

| Scalability | Complex and requires re-optimization. | Simpler scale-up by running the system for longer. nih.gov |

| Yield & Purity | Variable, potential for side-product formation. | Often higher yields and improved purity. acs.org |

Exploration of New Catalytic Transformations

Catalysis is at the heart of modern organic synthesis, and the discovery of new catalytic transformations is crucial for improving the synthesis of complex molecules like this compound.

Unexplored avenues in this domain include:

Novel Photoredox Systems: While iridium-based photocatalysts have shown promise, future work could explore more abundant and less expensive metal catalysts or purely organic photocatalysts to enhance sustainability. mdpi.com

Asymmetric Catalysis: For producing enantiomerically pure versions of substituted piperazinones, the development of new asymmetric catalytic methods is essential. This could involve chiral catalysts that control the stereochemistry of key bond-forming steps.

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy. Research into catalytic systems that can selectively activate and functionalize the C-H bonds of the piperazinone ring would open up new pathways for creating diverse analogs. mdpi.com

Enzymatic Catalysis: Biocatalysis using enzymes offers high selectivity under mild reaction conditions. Exploring enzymes that can catalyze key steps in the synthesis of the 2-piperazinone scaffold could provide a highly sustainable and efficient alternative to traditional chemical methods.

Theoretical Studies on Reaction Mechanisms and Selectivity Control

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting chemical reactivity, thereby guiding the design of more efficient and selective syntheses.

Future research should leverage theoretical studies to:

Elucidate Reaction Pathways: Density Functional Theory (DFT) calculations can be used to map potential energy surfaces for different reaction pathways, identifying transition states and intermediates. researchgate.netacs.org This knowledge is crucial for understanding how products are formed and for optimizing reaction conditions to favor the desired outcome. acs.org

Predict Selectivity: Computational models can help predict the chemo-, regio-, and stereoselectivity of reactions. This predictive power can guide the choice of substrates, reagents, and catalysts to achieve a specific isomer of this compound.

Catalyst Design: Theoretical studies can aid in the rational design of new catalysts. By modeling the interaction between a catalyst and the reactants, researchers can design catalysts with enhanced activity and selectivity for the synthesis of the piperazinone core.

Mechanistic Validation: Quantum chemistry calculations, combined with experimental data, can be used to build and validate detailed chemical mechanisms for complex reactions, such as the OH-initiated degradation of piperazine. nih.govresearchgate.net This comprehensive understanding is vital for controlling product formation and minimizing unwanted byproducts. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Sec-butyl 2-(3-oxo-2-piperazinyl)acetate, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via esterification of 3-oxo-2-piperazinylacetic acid with sec-butanol under catalytic conditions. Acid catalysts (e.g., sulfuric acid) or coupling agents (e.g., DCC/DMAP) are commonly used. Optimize reaction efficiency by controlling temperature (60–80°C), solvent polarity (e.g., THF or DCM), and stoichiometric ratios (1:1.2 molar ratio of acid to alcohol). Monitor progress via TLC or HPLC, and purify using column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Data Contradictions : Some studies report lower yields (<50%) due to steric hindrance from the sec-butyl group, while others achieve >70% yield using microwave-assisted synthesis. Validate reproducibility by cross-referencing reaction parameters .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- NMR (¹H and ¹³C) to confirm ester linkage (δ 4.8–5.2 ppm for the sec-butyl CH-O group) and piperazinyl protons (δ 2.5–3.5 ppm).

- HRMS for molecular ion verification (expected m/z: calculated via exact mass tools).

- IR spectroscopy to identify carbonyl stretches (C=O at ~1740 cm⁻¹ for the ester, 1660 cm⁻¹ for the 3-oxo group).

Q. What are the stability considerations for storing this compound?

- Methodology : Store in airtight, amber glass containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, heat (>30°C), and light. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways (e.g., ester hydrolysis to 3-oxo-2-piperazinylacetic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s reactivity in nucleophilic substitution reactions?

- Case Study : Some studies report unexpected byproducts (e.g., β-elimination products) when using strong bases (e.g., LDA). Alternative approaches include:

- Using milder bases (e.g., K₂CO₃ in DMF) to minimize side reactions.

- Computational modeling (DFT) to predict reactive intermediates and transition states.

Q. What strategies are effective for studying the compound’s potential as a bioactive intermediate?

- Methodology :

- In vitro assays : Screen against enzyme targets (e.g., proteases or kinases) linked to the piperazinyl moiety’s pharmacophore. Use fluorescence-based assays (e.g., FRET) for real-time activity monitoring.

- Metabolite profiling : Incubate with liver microsomes (human or rodent) to identify Phase I/II metabolites via LC-MS/MS.

Q. How can researchers address discrepancies in reported spectroscopic data for this compound?

- Root Cause Analysis : Variations in NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or pH-dependent tautomerism of the 3-oxo-piperazinyl group.

- Resolution : Standardize experimental conditions (solvent, concentration) and reference internal standards (e.g., TMS). Validate using 2D NMR (COSY, HSQC) to resolve overlapping signals .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products